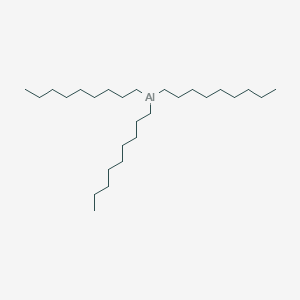
Trinonylalumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trinonylalumane is an organoaluminum compound characterized by the presence of three nonyl groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trinonylalumane can be synthesized through the reaction of aluminum trichloride with nonylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}9\text{H}{19}\text{MgBr} \rightarrow \text{Al}(\text{C}9\text{H}{19})_3 + 3 \text{MgBrCl} ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps to remove any by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aluminum oxides and other related compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Organoaluminum compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Trinonylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, including high-performance polymers and composites.
Mecanismo De Acción
The mechanism by which Trinonylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of complexes with electron-rich species. This interaction can activate substrates towards further chemical reactions, making this compound an effective catalyst.
Comparación Con Compuestos Similares
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Trimethylaluminum: Features three methyl groups attached to aluminum.
Comparison:
Uniqueness: Trinonylalumane is unique due to the presence of long nonyl chains, which impart different solubility and reactivity characteristics compared to shorter alkyl or aryl groups.
Reactivity: The longer nonyl chains can provide steric hindrance, affecting the reactivity and selectivity of this compound in various reactions.
Applications: While similar compounds are used in catalysis and materials science, this compound’s unique properties make it particularly suitable for applications requiring specific solubility and stability characteristics.
Propiedades
Número CAS |
52265-60-8 |
|---|---|
Fórmula molecular |
C27H57Al |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
tri(nonyl)alumane |
InChI |
InChI=1S/3C9H19.Al/c3*1-3-5-7-9-8-6-4-2;/h3*1,3-9H2,2H3; |
Clave InChI |
ZCIPNVZMTFGXOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[Al](CCCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















